5-Pentylfuran-2-carbaldehyde
Description
5-Pentylfuran-2-carbaldehyde is a furan derivative featuring a pentyl substituent at the 5-position of the furan ring and a carbaldehyde functional group at the 2-position. Furan-2-carbaldehydes are characterized by their aromatic heterocyclic structure, which confers unique chemical reactivity and physical properties.
Properties
IUPAC Name |
5-pentylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(8-11)12-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQLNCPOJXZEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68532-62-7 | |
| Record name | 5-pentylfuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentylfuran-2-carbaldehyde typically involves the reaction of furan derivatives with pentyl groups under controlled conditions. One common method is the formylation of 5-pentylfuran using Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride as reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as distillation and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Pentylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: 5-Pentylfuran-2-carboxylic acid.
Reduction: 5-Pentylfuran-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-Pentylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5-Pentylfuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Modifying the 5-position substituent allows tuning of physicochemical properties for targeted applications, such as drug delivery (lipophilic pentyl) or aqueous-phase reactions (polar methoxymethyl).
Biological Activity
5-Pentylfuran-2-carbaldehyde (C10H14O2) is a furan derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, which are essential for its potential applications in pharmaceuticals and other industries. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its furan ring structure with an aldehyde functional group. Its chemical properties allow it to undergo various reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of biologically active derivatives. The aldehyde group can interact with nucleophilic sites in biological molecules, potentially altering their structure and function, which may impact various biochemical pathways such as inflammation and microbial growth.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that furan derivatives exhibit antibacterial properties. This compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited.
- Anti-inflammatory Effects : Research indicates that compounds with furan structures can modulate inflammatory responses. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade .
- Antioxidant Properties : Furan derivatives are known for their antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage .
Case Studies and Research Findings
Several studies have investigated the biological activity of related furan compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : A study on furan derivatives highlighted their effectiveness against various bacterial strains, demonstrating a dose-dependent inhibition of growth. While specific data on this compound is still emerging, its structural similarity to other active compounds suggests potential efficacy .
- In Vivo Toxicity Studies : Research involving furan compounds has shown that they can induce toxic effects at certain dosages. For instance, studies on related compounds indicated liver toxicity and carcinogenic potential when administered at high doses over prolonged periods . Understanding these effects is critical for evaluating the safety profile of this compound.
- Mechanistic Insights : Investigations into the metabolic pathways of furan derivatives reveal that cytochrome P450 enzymes play a significant role in their bioactivation, leading to both therapeutic effects and toxicity . This highlights the importance of understanding metabolic pathways when assessing the biological activity of this compound.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
